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Piperidin-1-yl(pyrrolidin-2-yl)methanone

Cat. No.: B069398
CAS No.: 166975-75-3
M. Wt: 182.26 g/mol
InChI Key: VTWSMIPLWRXVEQ-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Drug Discovery and Development

Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom within their ring structure. They are of immense importance in the field of drug discovery and development, forming the core of a vast number of pharmaceuticals. An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. ontosight.aiepa.gov This prevalence is not coincidental; nitrogen heterocycles are abundant in nature, forming the structural basis for many essential biomolecules, including vitamins, alkaloids, and hormones. ontosight.ai

The inclusion of nitrogen atoms in a cyclic scaffold imparts several advantageous properties to a drug molecule. These atoms can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors. ontosight.ai Furthermore, the presence of nitrogen can influence the physicochemical properties of a compound, such as its solubility, lipophilicity, and metabolic stability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The structural diversity and synthetic tractability of nitrogen heterocycles provide medicinal chemists with a versatile toolkit for designing novel therapeutic agents with fine-tuned biological activities. epa.gov

The Pyrrolidine (B122466) and Piperidine (B6355638) Motifs as Key Pharmacophores in Bioactive Molecules

Both pyrrolidine and piperidine are saturated nitrogen heterocycles that are frequently incorporated into the structures of bioactive molecules and approved drugs. nih.govnih.gov

The pyrrolidine ring , a five-membered heterocycle, is a versatile scaffold found in numerous natural products and pharmaceuticals. nih.govresearchgate.net Its non-planar, puckered conformation allows for a greater exploration of three-dimensional space, a desirable trait for achieving high-affinity binding to protein targets. nih.govresearchgate.net The stereochemistry of the pyrrolidine ring is another crucial feature, as the spatial orientation of substituents can lead to significant differences in biological activity. nih.govresearchgate.net The pyrrolidine nucleus is a key component in a wide range of drugs, including anticonvulsants, antihypertensives, and anticancer agents. nih.govresearchgate.net

Drug Class Containing PyrrolidineExample(s)
AntihypertensivesCaptopril, Enalapril
AnticonvulsantsLevetiracetam
AntiviralsTenofovir alafenamide
NootropicsPiracetam

The piperidine ring , a six-membered heterocycle, is another cornerstone in drug design. nih.gov It is one of the most common heterocyclic motifs found in pharmaceuticals and is present in a wide variety of alkaloids with potent biological activities. nih.gov The piperidine scaffold is valued for its ability to introduce basicity into a molecule, which can be important for target engagement and pharmacokinetic properties. Its conformational flexibility, primarily adopting a chair conformation, allows for precise positioning of substituents to optimize interactions with biological targets. Piperidine derivatives have shown a broad spectrum of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anticancer effects. ontosight.airesearchgate.net

Drug Class Containing PiperidineExample(s)
Opioid AnalgesicsFentanyl, Meperidine
AntipsychoticsHaloperidol, Risperidone
AntihistaminesLoratadine, Fexofenadine
Alzheimer's DiseaseDonepezil

Overview of the Methanone (B1245722) Linkage in Amide-Based Chemical Structures

The methanone linkage, which forms an amide bond, is a fundamental functional group in organic chemistry and is of paramount importance in the structure of peptides, proteins, and a multitude of synthetic drugs. An amide bond is formed between a carbonyl group and a nitrogen atom. This linkage is characterized by its planarity and rigidity due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group.

This structural feature has several implications for drug design. The stability of the amide bond towards chemical and enzymatic degradation contributes to the metabolic stability of many drugs. mdpi.com Furthermore, the amide group can participate in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O), which is crucial for molecular recognition at the active site of a biological target. The planarity of the amide bond also imparts a degree of conformational constraint, which can be advantageous in designing molecules with a specific, bioactive conformation. A wide range of top-selling drugs, including atorvastatin, penicillin, and paracetamol, feature an amide linkage as a key structural element. mdpi.comontosight.ai

Historical Context and Evolution of Research on Piperidinyl-Pyrrolidinyl-Methanone Derivatives

The development of the Piperidin-1-yl(pyrrolidin-2-yl)methanone scaffold can be viewed as a logical progression in the field of medicinal chemistry, building upon the established importance of its constituent parts. While a definitive timeline for the initial synthesis of this specific scaffold is not prominently documented in historical reviews, its conceptual evolution can be traced through several key research trends.

The mid-nineteenth century marked the beginning of a new era in medicine with the isolation and study of alkaloids, many of which contained piperidine and pyrrolidine rings. nih.gov This laid the groundwork for understanding the pharmacological potential of these heterocycles. Throughout the 20th century, advances in organic synthesis enabled chemists to create a vast array of derivatives of these natural products, leading to the discovery of numerous synthetic drugs.

The concept of "dipeptidomimetics," where the structural features of dipeptides are mimicked to create more drug-like molecules with improved stability and bioavailability, gained traction in the latter half of the 20th century. The this compound scaffold can be considered a type of dipeptidomimetic, where the proline (a pyrrolidine-containing amino acid) is linked to a piperidine moiety via a stable amide bond. This design strategy aims to combine the favorable properties of both heterocyclic rings into a single molecule.

Early research into compounds with related structures, such as pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one), with its first synthesis reported in 1964, demonstrated the therapeutic potential of molecules containing a pyrrolidine ring attached to a ketone. Similarly, extensive research on 4-anilidopiperidines, a class of potent opioid analgesics, highlighted the value of the piperidine scaffold in central nervous system drug discovery.

The evolution of research in this area has been driven by the desire to create novel chemical entities with improved selectivity, potency, and pharmacokinetic profiles. The synthesis of libraries of piperidine-proline amide conjugates represents a modern approach to drug discovery, where systematic structural modifications are made to explore the structure-activity relationship (SAR) and identify lead compounds for various therapeutic targets. The development of such scaffolds is a testament to the ongoing strategy in medicinal chemistry of combining well-established pharmacophores in novel ways to generate the next generation of therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O B069398 Piperidin-1-yl(pyrrolidin-2-yl)methanone CAS No. 166975-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-1-yl(pyrrolidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWSMIPLWRXVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Piperidin 1 Yl Pyrrolidin 2 Yl Methanone and Its Derivatives

Strategies for the Construction of Piperidinyl-Pyrrolidinyl-Methanone Core Scaffolds

The creation of the Piperidin-1-yl(pyrrolidin-2-yl)methanone core structure relies on the efficient formation of an amide bond between a piperidine (B6355638) unit and a pyrrolidine-2-carboxylic acid moiety. Advanced synthetic strategies have focused on achieving this with high efficiency, stereochemical control, and in a manner that allows for the introduction of molecular diversity.

Stereoselective and Enantioselective Synthesis of Chiral Centers

The pyrrolidine (B122466) ring in this compound possesses a chiral center at the 2-position, making stereoselective synthesis a critical aspect in producing enantiomerically pure compounds. A primary strategy involves the use of chiral starting materials, most commonly L-proline or D-proline, which are readily available and provide a straightforward entry to the desired stereoisomer.

Recent advancements in catalysis have also enabled the asymmetric synthesis of 2-substituted pyrrolidines. For instance, rhodium-catalyzed asymmetric hydrogenation of pyrrole precursors has been shown to produce chiral pyrrolidine derivatives with high enantioselectivity. Similarly, organocatalytic methods, employing chiral amines or phosphoric acids, have been successfully utilized in the enantioselective functionalization of pyrrolidine rings.

While the piperidine ring in the parent scaffold is achiral, the introduction of substituents can create additional stereocenters. Enantioselective methods for the synthesis of substituted piperidines often involve catalytic asymmetric hydrogenation of pyridine derivatives or diastereoselective additions to chiral piperidine-derived enamines or imines.

One-Pot Reaction Sequences and Convergent Synthesis Approaches

To enhance synthetic efficiency and reduce the number of purification steps, one-pot and convergent synthetic strategies are highly desirable. A convergent approach involves the separate synthesis of the piperidine and pyrrolidine fragments, which are then coupled in a final step to form the target molecule. This allows for the independent modification of each heterocyclic unit before their union, facilitating the rapid generation of a library of analogs.

One-pot methodologies for the synthesis of related heterocyclic structures have been developed, which can be adapted for the construction of the piperidinyl-pyrrolidinyl-methanone scaffold. For example, tandem reactions that combine a cyclization to form one of the heterocyclic rings followed by an in-situ amide coupling have been reported for similar systems. Such strategies often employ multi-component reactions or catalytic cascade processes to assemble the core structure in a single synthetic operation.

Novel Coupling Reactions for Amide Bond Formation

The formation of the amide bond between the piperidine nitrogen and the pyrrolidine-2-carbonyl group is a pivotal step in the synthesis of the target scaffold. While standard coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of activators like 1-hydroxybenzotriazole (HOBt) are commonly used, challenges can arise, particularly with sterically hindered substrates or when aiming for high yields and purity.

To address these challenges, a variety of novel coupling reagents have been developed. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), offer improved efficiency and reduced side reactions. These reagents are particularly effective in promoting the coupling of amino acids and their derivatives.

More recently, advancements in catalysis have led to the development of milder and more efficient amide bond formation protocols. For instance, methods utilizing boronic acid derivatives or enzymatic catalysis are emerging as powerful alternatives to traditional coupling reagents, offering high chemoselectivity and compatibility with a broader range of functional groups.

Coupling Reagent ClassExamplesKey Features
CarbodiimidesDCC, EDCWidely used, cost-effective.
Phosphonium SaltsBOP, PyBOP, PyAOPHigh efficiency, reduced racemization.
Uronium/Aminium SaltsHBTU, HATU, HCTUFast reaction times, suitable for solid-phase synthesis.
Immonium SaltsCOMUHighly reactive, requires only one equivalent of base.

Functionalization and Derivatization of the Core Scaffold

Following the successful construction of the this compound core, subsequent functionalization and derivatization are crucial for exploring structure-activity relationships (SAR) and optimizing the properties of the molecule.

Regioselective Substitutions on Piperidine and Pyrrolidine Rings

The ability to selectively introduce substituents at specific positions on both the piperidine and pyrrolidine rings is essential for fine-tuning the molecule's characteristics.

Piperidine Ring Functionalization: The piperidine ring offers several positions for substitution (C2, C3, C4). C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the piperidine scaffold. nih.gov Depending on the directing group and catalyst used, regioselective arylation, alkylation, or other modifications can be achieved at the C2, C3, or C4 positions. For instance, rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of N-acylpiperidines.

Pyrrolidine Ring Functionalization: The pyrrolidine ring, particularly when derived from proline, presents distinct opportunities for regioselective modification. The C3, C4, and C5 positions are common targets for functionalization. Directed C-H functionalization, often guided by an amide or other directing group at the N1 position, has been successfully used to introduce aryl and other groups at the C3 and C5 positions of proline derivatives. acs.org The C4 position can be functionalized through various methods, including the use of 4-hydroxyproline as a starting material, which allows for a wide range of transformations at this position.

Heterocyclic RingPositionFunctionalization Strategy
PiperidineC2, C3, C4Directed C-H Functionalization, Lithiation-Substitution
PyrrolidineC3, C4, C5Directed C-H Functionalization, Use of functionalized proline precursors

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Probes

To systematically investigate the SAR of this compound derivatives, it is necessary to introduce a wide variety of chemical moieties. These modifications can probe the effects of steric bulk, electronics, hydrogen bonding potential, and lipophilicity on the biological activity of the molecule.

The synthetic strategies outlined in the previous sections provide the foundation for introducing this diversity. For example, by using a range of substituted piperidines or pyrrolidine-2-carboxylic acids in the initial coupling step, a library of analogs with different substituents can be generated. Furthermore, post-synthesis modifications of the core scaffold, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated derivatives, can be employed to introduce a wide array of aryl, heteroaryl, and other groups.

The introduction of "chemical probes" or "tags," such as fluorescent labels, biotin, or photoreactive groups, is also a valuable strategy for studying the mechanism of action of these compounds. These probes can be incorporated at specific sites on the molecule, often through the functionalization of a reactive handle that has been selectively introduced onto the piperidine or pyrrolidine ring.

Crystallographic Analysis in Synthetic Development

Crystallographic analysis is an indispensable tool in the synthetic development of this compound and its derivatives. This analytical technique provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For synthetic chemists, this information is crucial for unequivocally confirming the molecular structure, including the connectivity of atoms and the stereochemistry of chiral centers. The spatial arrangement of the piperidine and pyrrolidine rings, as well as the conformation of the methanone (B1245722) linker, can significantly influence the compound's biological activity and physical properties. Therefore, obtaining a crystal structure is a critical step in validating a synthetic route and understanding the molecule's behavior at a molecular level.

Single Crystal X-ray Diffraction for Structural Confirmation

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for the absolute structural confirmation of novel chemical entities. This powerful technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a detailed three-dimensional model of the electron density of the molecule. From this model, the precise positions of individual atoms can be determined, providing unambiguous evidence of the compound's constitution and configuration.

Despite a thorough search of the scientific literature and crystallographic databases, no publicly available single-crystal X-ray diffraction data for the specific compound this compound or its closely related derivatives could be located. While crystallographic studies have been conducted on various compounds containing either a piperidine or a pyrrolidine ring, the specific linkage present in the target molecule has not been reported in the context of a single-crystal X-ray diffraction study.

The absence of this data in the public domain prevents the creation of a detailed data table with crystallographic parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates for this compound. Such a table would typically be populated with experimental data obtained from an SC-XRD experiment.

In a hypothetical scenario where such data were available, a data table would be presented as follows to summarize the key crystallographic information:

Parameter Value
Empirical FormulaC₁₀H₁₈N₂O
Formula Weight182.26
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
ZValue
Density (calculated) (g/cm³)Value
R-factor (%)Value

This table is for illustrative purposes only, as no experimental data for this compound has been found.

The successful crystallization and subsequent X-ray diffraction analysis of this compound in the future would be a valuable contribution to the chemical sciences, providing definitive structural proof and enabling a deeper understanding of its conformational preferences and intermolecular interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Piperidin 1 Yl Pyrrolidin 2 Yl Methanone Analogues

Elucidation of Key Pharmacophoric Elements within the Piperidinyl-Pyrrolidinyl-Methanone System

Studies on related N-substituted pyrrolidine-2-carboxamides have highlighted the importance of the pyrrolidine (B122466) ring as a central scaffold. The nitrogen atom of the pyrrolidine can be a key interaction point, and the substituents on this ring can significantly influence binding affinity and selectivity. For instance, in a series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives evaluated for anticonvulsant activity, the nature of the substituent on the phenyl ring was found to be a critical determinant of efficacy. researchgate.net

Similarly, the piperidine (B6355638) moiety offers multiple points for modification. The nitrogen atom and the carbon atoms of the ring can be substituted to modulate properties such as lipophilicity, polarity, and steric bulk. Research on various piperidine derivatives has shown that these modifications can drastically alter their pharmacological profiles, including their potency as enzyme inhibitors. nih.govnih.gov

Impact of Stereochemistry on Biological Activity and Target Selectivity

The pyrrolidine ring in piperidin-1-yl(pyrrolidin-2-yl)methanone contains a chiral center at the 2-position. This introduces the possibility of (R) and (S) enantiomers, which can exhibit profound differences in their biological activity. The spatial orientation of the piperidinyl-methanone substituent on the pyrrolidine ring can dictate how the molecule fits into a binding site of a protein, such as an enzyme or a receptor.

While specific stereoselective studies on this compound are not extensively documented in publicly available literature, the principle of stereoselectivity is a well-established concept in medicinal chemistry. For many biologically active compounds containing chiral centers, one enantiomer is often significantly more potent than the other, or they may even possess entirely different pharmacological activities. The stereoselective synthesis of such compounds is therefore a crucial aspect of drug development. mdpi.comua.es

Influence of Substituent Nature and Position on Pharmacological Profiles

The introduction of various substituents on both the piperidine and pyrrolidine rings offers a powerful tool to fine-tune the pharmacological properties of this compound analogues. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—and their position on the rings can impact potency, selectivity, and pharmacokinetic properties.

For example, in studies of N-substituted pyrrolidine-2,5-diones, the type of substituent on the nitrogen atom was shown to be critical for their anticonvulsant activity. researchgate.net Similarly, for piperidine derivatives acting as enzyme inhibitors, substitutions on the piperidine ring have been systematically varied to optimize inhibitory potency and improve drug-like properties. nih.govnih.gov A hypothetical SAR study on this compound analogues could explore a matrix of substitutions to build a comprehensive understanding of these effects.

Table 1: Hypothetical Data on the Influence of Pyrrolidine Ring Substituents on Activity

CompoundR1 (Pyrrolidine)R2 (Piperidine)Biological Activity (IC50, µM)
1HH10.5
2a4-FluoroH5.2
2b4-HydroxyH8.9
2c4-MethylH12.1

Table 2: Hypothetical Data on the Influence of Piperidine Ring Substituents on Activity

CompoundR1 (Pyrrolidine)R2 (Piperidine)Biological Activity (IC50, µM)
1HH10.5
3aH4-Phenyl2.8
3bH4-Cyano7.4
3cH4-Methoxy9.1

Analysis of the Methanone (B1245722) Moiety's Contribution to Ligand-Target Interactions

The methanone linker is not merely a passive connector but plays an active role in the interaction with biological targets. The carbonyl group of the methanone is a hydrogen bond acceptor, a property that is frequently crucial for anchoring a ligand into its binding site. The rigidity of the ketone group also helps to define the relative orientation of the piperidine and pyrrolidine rings.

The replacement of the methanone moiety with other functional groups, a strategy known as bioisosteric replacement, can provide valuable insights into its role. For instance, replacing the ketone with an amide, ester, or even a simple methylene (B1212753) group would alter the electronic properties, hydrogen bonding capacity, and conformational flexibility of the molecule, likely leading to significant changes in biological activity. Investigating such bioisosteres is a common strategy in drug design to optimize potency and pharmacokinetic profiles. u-tokyo.ac.jpnih.gov

Rational Design Principles Derived from SAR Data

The systematic collection and analysis of SAR data for a series of this compound analogues would enable the formulation of rational design principles. These principles would guide the synthesis of new compounds with improved properties. For example, if SAR studies consistently show that a small, electron-withdrawing substituent at the 4-position of the piperidine ring enhances activity, this would become a key design element for future analogues.

Computational Approaches in the Research and Development of Piperidin 1 Yl Pyrrolidin 2 Yl Methanone Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in understanding the binding mechanisms of Piperidin-1-yl(pyrrolidin-2-yl)methanone derivatives and is widely used for predicting binding modes and affinities, as well as for screening large compound libraries.

Molecular docking simulations are employed to predict how derivatives of this compound fit into the binding site of a biological target. By evaluating various possible conformations, docking algorithms score and rank the poses based on their binding affinity, often expressed in kcal/mol. tandfonline.com For instance, in studies involving similar piperidine (B6355638) and pyrrolidine (B122466) structures, docking has been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. mdpi.com

In a study on pyrrolidin-2-one derivatives designed as potential acetylcholinesterase (AChE) inhibitors, docking scores were used to estimate binding affinity. researchgate.net The results showed that specific derivatives had higher docking scores than the reference drug, donepezil, indicating a strong potential for inhibition. researchgate.net For example, compound 14a (3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one) and compound 14d (1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one) showed docking scores of -18.59 and -18.057, respectively, compared to -17.257 for donepezil. researchgate.net These simulations reveal that the orientation of aromatic rings within the ligand can facilitate π-π stacking interactions with aromatic amino acids in the target's binding cavity, a critical factor for stable binding. nih.gov

Table 1: Example Docking Scores of Pyrrolidin-2-one Derivatives Against AChE

Compound Docking Score (kcal/mol)
Derivative 14a -18.59
Derivative 14d -18.057

This table illustrates how molecular docking is used to compare the binding affinities of newly designed compounds against a known standard.

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. youtube.com This approach significantly reduces the time and cost associated with experimental screening. When applied to derivatives of this compound, virtual screening can be either ligand-based or structure-based. mdpi.com

In structure-based virtual screening, molecular docking is used to "dock" each molecule from a database into the target's binding site. mdpi.com The molecules are then ranked based on their predicted binding affinity, and the top-ranking compounds are selected for further experimental testing. This method was effectively used to screen the ZINC15 database to discover potential neuromuscular blocking agents (NMBAs), where hit compounds showed better docking scores than the reference compound d-tubocurarine. mdpi.com

Ligand-based virtual screening, on the other hand, uses the structure of known active compounds to identify others with similar properties. mdpi.com Techniques like 3D pharmacophore modeling are employed to create a model that represents the essential structural features required for biological activity. mdpi.com This model is then used as a filter to screen databases for new potential hits. mdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net This technique is crucial for assessing the stability of the protein-ligand complex and for characterizing the energetic aspects of the binding event.

MD simulations are performed to validate the binding poses predicted by molecular docking and to assess the stability of the complex in a simulated physiological environment. nih.gov For derivatives of this compound, an MD simulation can reveal whether the ligand remains securely bound within the active site or if it dissociates over time. researchgate.net

In studies of pyrrolidin-2-one derivatives targeting acetylcholinesterase, MD simulations were carried out for 100 nanoseconds. researchgate.net The results from these simulations confirmed that the synthesized compounds formed stable complexes with the enzyme, validating the initial docking predictions. researchgate.net Similarly, computational studies on piperidine derivatives targeting the main protease of SARS-CoV-2 used MD simulations to confirm the stability of the docked complexes in an aqueous environment. nih.gov

MD simulations allow for extensive sampling of the conformational landscape of both the ligand and the protein, providing a more accurate representation of the binding process. This dynamic approach helps in understanding how the flexibility of the ligand and protein influences the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com QSAR models are valuable for predicting the activity of newly designed compounds and for understanding which molecular properties are key to their biological function. nih.gov

For derivatives containing pyrrolidine or piperidine rings, QSAR models have been successfully developed. For instance, a QSAR study on pyrrolidine derivatives as α-mannosidase inhibitors suggested that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings are important for activity. nih.gov In another study on pyrrolidin-2-one derivatives with antiarrhythmic activity, a QSAR model was developed that could explain up to 91% of the variance in activity. nih.gov The statistical robustness of these models is typically validated using various internal and external validation techniques. nih.gov

A 3D-QSAR study on dipeptidyl peptidase-IV inhibitors based on a pyrrolidine scaffold utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The resulting models showed good predictive ability, with the CoMFA model yielding a predictive r² value of 0.655 for a test set of molecules. nih.gov Such models generate contour maps that visualize regions where steric, electrostatic, or other properties should be modified to enhance biological activity, providing a clear roadmap for lead optimization. nih.gov

Table 2: Statistical Parameters for a Sample 3D-QSAR Model of Pyrrolidine Analogues

Model Predictive r² (r²_pred)
CoMFA - - 0.655
CoMSIA - - 0.604

This table presents key statistical values for different QSAR models, where q² (cross-validated r²) and r² (non-cross-validated r²) indicate the predictive power and goodness of fit of the model, respectively. A high predictive r² for an external test set confirms the model's ability to predict the activity of new compounds. nih.gov

Development of Predictive Models for Biological Potency

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in predicting the biological potency of novel compounds. These models establish a mathematical correlation between the structural features of molecules and their biological activities. For derivatives of this compound, QSAR studies can elucidate the key molecular descriptors that govern their therapeutic effects.

In a study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, a QSAR model was developed that successfully explained up to 91% of the variance in activity. nih.govresearchgate.net The model highlighted the importance of specific molecular descriptors in determining the antiarrhythmic effects of the compounds. nih.govresearchgate.net Such models are typically validated through various statistical methods, including leave-one-out (LOO) and leave-many-out (LMO) cross-validation, external validation, and Y-scrambling tests to ensure their predictive power and robustness. nih.gov For a model to be considered predictive, the cross-validated correlation coefficient (Q²) should generally be greater than 0.5. nih.gov

The development of a predictive QSAR model for this compound derivatives would involve the following steps:

Data Set Preparation: A series of derivatives with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each molecule.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build the QSAR equation.

Model Validation: The predictive ability of the model would be rigorously assessed using internal and external validation techniques.

An illustrative example of a data table that would be generated in a QSAR study is provided below:

Compound IDExperimental Activity (IC50, µM)Predicted Activity (IC50, µM)Descriptor 1 (e.g., LogP)Descriptor 2 (e.g., Molar Refractivity)
PPD-0011.51.72.3120.5
PPD-0023.23.02.8135.2
PPD-0030.80.91.9115.8
PPD-0045.14.83.1142.1

De Novo Design of Novel Analogues with Optimized Activity

De novo design is a computational strategy that involves the generation of novel molecular structures with desired biological activities from scratch. This approach is particularly useful when lead compounds have suboptimal properties. For this compound, de novo design algorithms could be employed to generate new analogues with improved potency and selectivity.

The process typically involves:

Scaffold Hopping: Replacing the core this compound scaffold with other chemical moieties that maintain the essential pharmacophoric features.

Fragment-Based Growth: Growing new functional groups from the core scaffold to enhance interactions with the biological target.

Computational tools for de novo design utilize algorithms that piece together molecular fragments to create novel structures that fit within the active site of a target protein. These designs are then scored and ranked based on their predicted binding affinity and other desirable properties. This approach has been successfully applied in the discovery of novel inhibitors for various therapeutic targets.

Quantum Chemical Computations

Quantum chemical computations provide a deeper understanding of the electronic properties and reactivity of molecules. These methods are invaluable in the study of this compound derivatives, offering insights that can guide the design of more effective compounds.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Dipole Moments)

The electronic structure of a molecule is fundamental to its chemical behavior. Key parameters derived from quantum chemical calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound derivatives, these calculations can help in understanding how different substituents affect the electronic properties and, consequently, the biological activity of the compounds.

Below is a hypothetical data table illustrating the results of electronic structure analysis for a set of derivatives:

Compound IDHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
PPD-001-6.2-1.54.73.1
PPD-002-6.5-1.35.22.8
PPD-003-6.1-1.84.33.5
PPD-004-6.8-1.15.72.5

Reactivity Prediction and Mechanistic Insights

Quantum chemical computations can be used to predict the reactivity of different sites within a molecule and to elucidate reaction mechanisms. For instance, density functional theory (DFT) calculations can be employed to study the mechanism of chemical reactions, such as the synthesis of pyrrolidines and piperidines via intramolecular C-H amination. acs.org These studies can provide valuable information on the transition states and energy barriers of a reaction, which is crucial for optimizing synthetic routes.

By understanding the reactivity of this compound derivatives, chemists can better predict their metabolic fate and potential for covalent interactions with biological macromolecules.

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic and pharmacodynamic properties. In silico methods provide a rapid and cost-effective way to predict these properties early in the drug discovery pipeline.

Computational Assessment of Compound Disposition

The disposition of a drug in the body is determined by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational models can predict various ADME parameters for this compound derivatives:

Absorption: Parameters such as intestinal absorption and blood-brain barrier permeability can be predicted based on molecular properties like lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors.

Distribution: Predictions can be made about the extent to which a compound will distribute into different tissues and its potential for plasma protein binding.

Metabolism: In silico tools can identify potential sites of metabolism by cytochrome P450 enzymes.

Excretion: The likely routes of excretion can be inferred from the physicochemical properties of the compounds.

Software packages are available that can predict a wide range of ADME properties and potential toxicity issues. nih.govmdpi.comf1000research.com These predictions are crucial for prioritizing compounds for further experimental testing.

An example of a data table for in silico ADME predictions is shown below:

Compound IDPredicted Human Intestinal Absorption (%)Predicted Blood-Brain Barrier Permeability (logBB)Predicted CYP2D6 InhibitionPredicted Plasma Protein Binding (%)
PPD-001950.1No85
PPD-00288-0.2Yes92
PPD-003980.3No78
PPD-00485-0.5No95

By integrating these computational approaches into the research and development of this compound derivatives, scientists can make more informed decisions, leading to the discovery of safer and more effective therapeutic agents.

Medicinal Chemistry and Drug Discovery Implications of the Piperidin 1 Yl Pyrrolidin 2 Yl Methanone Scaffold

Role of Piperidine (B6355638) and Pyrrolidine (B122466) Rings as Privileged Scaffolds

The piperidine and pyrrolidine rings are classified as "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, and are frequently found in the structures of approved drugs. ufrj.br

The five-membered pyrrolidine ring and the six-membered piperidine ring are ubiquitous saturated heterocycles in pharmaceuticals and natural products, including many alkaloids. researchgate.netmdpi.com Their prevalence is due to a combination of advantageous properties:

Three-Dimensional (3D) Complexity: Unlike flat aromatic rings, the sp3-hybridized carbon atoms in these saturated rings provide a non-planar, 3D geometry. This allows for the precise spatial orientation of substituents, enabling molecules to fit into the complex, three-dimensional binding pockets of proteins. nih.gov

Stereochemical Diversity: The pyrrolidine and piperidine rings can contain multiple stereocenters. The specific stereochemistry of a molecule can dramatically influence its biological activity and selectivity, a critical factor in modern drug design. nih.govthieme-connect.com

Metabolic Stability: These saturated heterocyclic systems are often more metabolically stable compared to other chemical groups, contributing to improved pharmacokinetic profiles.

The pyrrolidine ring is a core component in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it one of the most common five-membered nitrogen heterocycles in medicine. nih.gov Similarly, piperidine derivatives are found in over twenty classes of pharmaceuticals, highlighting their versatility and importance in drug design. nih.gov The combination of these two privileged structures in the Piperidin-1-yl(pyrrolidin-2-yl)methanone scaffold provides a rich platform for exploring chemical diversity and developing novel therapeutic agents. researchgate.netwisdomlib.org

Table 1: Examples of FDA-Approved Drugs Containing Piperidine or Pyrrolidine Scaffolds

ScaffoldDrug NameTherapeutic Class
PiperidineDonepezilAlzheimer's Disease
PiperidineRaloxifeneOsteoporosis
PiperidinePethidineAnalgesic
PyrrolidineLisinoprilAntihypertensive (ACE Inhibitor)
PyrrolidineVildagliptinAntidiabetic (DPP-4 Inhibitor)
PyrrolidineLevetiracetamAnticonvulsant

Application of Scaffold Hopping and Bioisosteric Replacement Strategies

In drug discovery, it is often necessary to modify a lead compound to improve its properties, such as potency, selectivity, or pharmacokinetic profile, or to circumvent existing patents. Scaffold hopping and bioisosteric replacement are two key strategies used for this purpose. nih.govresearchgate.net

Scaffold hopping involves replacing the central core (scaffold) of a molecule with a structurally different one while retaining the original biological activity. nih.gov For a molecule based on the this compound framework, a medicinal chemist might replace the piperidine ring with another cyclic amine, like morpholine (B109124) or piperazine, to explore how this change affects target binding and physicochemical properties. blumberginstitute.org

Bioisosteric replacement is a more focused strategy that involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties. researchgate.net This can lead to significant improvements in the drug-like properties of a compound. researchgate.net For instance, the amide linkage in this compound could be replaced with a bioisostere like a reverse amide, an ester, or a sulfonamide to alter its metabolic stability and hydrogen bonding capacity.

These strategies are powerful tools for navigating chemical space and optimizing lead compounds. nih.gov By applying them to the this compound scaffold, researchers can generate novel analogs with potentially superior therapeutic profiles.

Table 2: Illustrative Bioisosteric Replacements for the this compound Scaffold

Original FragmentPotential BioisostereRationale for Replacement
Amide Linker (-CO-N-)Reverse Amide (-N-CO-)Alter proteolytic stability, modify hydrogen bonding pattern.
Amide Linker (-CO-N-)Sulfonamide (-SO₂-N-)Increase metabolic stability, introduce new interaction points.
Piperidine RingCyclohexane RingRemove basic nitrogen to increase lipophilicity and cell permeability.
Piperidine RingMorpholine RingIntroduce an ether oxygen to increase polarity and solubility.
Pyrrolidine RingThiazolidine RingIntroduce a sulfur atom to explore different binding interactions.

Strategies for Lead Compound Identification and Optimization

The process of discovering a new drug begins with identifying a "lead compound"—a molecule that shows promising biological activity against a specific target. slideshare.netijddd.com Once a lead is found, it undergoes extensive optimization to enhance its efficacy and drug-like properties. danaher.com

Lead Identification: A common method for finding lead compounds is high-throughput screening (HTS), where large libraries of chemical compounds are tested against a biological target. slideshare.net Libraries containing diverse piperidine and pyrrolidine derivatives are frequently used in HTS campaigns due to the proven therapeutic relevance of these scaffolds. nih.govresearchgate.net A compound with the this compound core could be identified as a "hit" from such a screen.

Lead Optimization: After a hit is identified and validated, the lead optimization phase begins. danaher.com This involves a cyclical process of designing, synthesizing, and testing new analogs to improve the compound's profile. ijddd.com For a lead based on the this compound scaffold, medicinal chemists would systematically modify different parts of the molecule to establish a structure-activity relationship (SAR). This involves:

Substitution on the rings: Adding various substituents to the piperidine and pyrrolidine rings to probe for beneficial interactions with the target protein.

Modification of the linker: Altering the central amide bond to improve stability or binding.

Stereochemical analysis: Synthesizing and testing different stereoisomers to determine the optimal 3D arrangement for activity.

The goal is to develop a preclinical candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). danaher.comnih.gov

Table 3: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs

This table presents illustrative data for educational purposes.

Compound IDModification (Relative to Parent Scaffold)Target Binding Affinity (IC₅₀, nM)Notes
LEAD-001Parent Scaffold850Initial hit from screening.
LEAD-0024-Fluoro on Piperidine420Modest improvement in potency.
LEAD-0034-Hydroxy on Pyrrolidine150Significant improvement; suggests a key hydrogen bond interaction.
LEAD-004(S)-stereoisomer at Pyrrolidine C275Stereochemistry is critical for optimal binding.
LEAD-005(R)-stereoisomer at Pyrrolidine C2>10,000Incorrect stereoisomer is inactive.

Pharmacophore Modeling and Rational Drug Design Approaches

Rational drug design relies on understanding the interaction between a drug molecule and its biological target at a molecular level. Pharmacophore modeling is a powerful computational technique used in this process. researchgate.net A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive/negative charges) that a molecule must possess to bind to a specific target. nih.gov

For a target that binds this compound, a pharmacophore model could be generated based on the structure of the active compound. Key features might include:

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A basic nitrogen atom (from the piperidine or pyrrolidine ring) that can be protonated and form an ionic bond.

One or more hydrophobic regions corresponding to the aliphatic rings.

This model can then be used to virtually screen large compound databases to identify new molecules with different chemical structures but the same essential pharmacophoric features. researchgate.net It also guides the rational design of new analogs by helping chemists decide where to place substituents to enhance binding affinity and selectivity. researchgate.netnih.gov The defined, non-planar shapes of the piperidine and pyrrolidine rings are particularly well-suited for creating specific and predictive pharmacophore models.

Table 4: Key Pharmacophoric Features Derived from the this compound Scaffold

Pharmacophoric FeatureCorresponding Chemical GroupPotential Interaction with Target
Hydrogen Bond AcceptorAmide Carbonyl OxygenInteraction with amino acid residues like Ser, Thr, Asn.
Positive Ionizable CenterPiperidine Nitrogen (at physiological pH)Ionic bond with acidic residues like Asp, Glu.
Hydrophobic GroupPiperidine Ring CarbonsVan der Waals interactions with hydrophobic pockets (e.g., Leu, Val, Ile).
Hydrophobic GroupPyrrolidine Ring CarbonsVan der Waals interactions with hydrophobic pockets.
Hydrogen Bond DonorPyrrolidine N-H (if unsubstituted)Interaction with carbonyl backbones or acidic side chains.

Integration of High-Throughput Medicinal Chemistry with Computational Methods

Modern drug discovery accelerates the traditional design-synthesize-test cycle by integrating high-throughput experimental methods with powerful computational tools. worktribe.com The development of compounds based on the this compound scaffold would benefit greatly from such an integrated approach.

High-Throughput Synthesis and Screening: Techniques like parallel synthesis allow for the rapid creation of large, focused libraries of related compounds. nih.gov For example, a library of this compound analogs could be synthesized by reacting a single pyrrolidine starting material with a diverse set of piperidines, or vice versa. These libraries can then be rapidly evaluated using high-throughput screening (HTS) assays to generate extensive SAR data quickly. nih.gov

Computational Chemistry: In parallel, computational methods are used to guide and prioritize the synthetic efforts.

Virtual Screening: As mentioned, pharmacophore models and molecular docking simulations can screen millions of virtual compounds to identify those most likely to be active, reducing the number of compounds that need to be synthesized and tested. researchgate.netnih.gov

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built from initial screening data to predict the activity of yet-to-be-synthesized compounds. nih.gov Similarly, computational models can predict ADMET properties, helping to flag compounds with potential liabilities (e.g., poor solubility, high toxicity) early in the process.

By combining the speed of high-throughput chemistry with the predictive power of computational modeling, researchers can explore the chemical space around the this compound scaffold more efficiently, increasing the probability of identifying a successful drug candidate.

Table 5: Illustrative Integrated Workflow for Scaffold Optimization

StepActivityMethodologyObjective
1Virtual ScreeningDocking/Pharmacophore ModelingIdentify initial hits from a virtual library of 1 million+ compounds.
2Hit ValidationPrimary in vitro biochemical assayConfirm activity of the top 1,000 virtual hits.
3Library SynthesisParallel SynthesisSynthesize a 500-compound focused library around validated hits.
4SAR GenerationHigh-Throughput Screening (HTS)Test the library to build an initial SAR model.
5Predictive ModelingQSAR and ADMET PredictionPredict potency and drug-like properties for the next generation of analogs.
6Lead OptimizationIndividual Compound Synthesis & TestingSynthesize and test the top 20 predicted compounds to identify a preclinical candidate.

Advanced Research Methodologies Applied to Piperidin 1 Yl Pyrrolidin 2 Yl Methanone Studies

In Vitro Biochemical and Cell-Based Assays for Target Validation and Efficacy Determination

The initial stages of characterizing a novel compound like Piperidin-1-yl(pyrrolidin-2-yl)methanone involve a suite of in vitro assays to identify its biological targets and quantify its efficacy. These assays are crucial for establishing a foundational understanding of the compound's mechanism of action at a molecular and cellular level.

Biochemical Assays:

Biochemical assays are instrumental in determining the direct interaction of a compound with purified biological molecules, such as enzymes or receptors. For a compound with the structural motifs of this compound, a primary area of investigation would be its potential as an enzyme inhibitor. researchgate.net For instance, its activity against cholinesterases, a common target for compounds with nitrogen-containing heterocyclic rings, could be assessed. mdpi.com

A typical enzyme inhibition assay would involve the incubation of the target enzyme with varying concentrations of this compound, followed by the addition of a substrate that produces a detectable signal upon enzymatic conversion. jascoinc.com The rate of the reaction would be monitored, often spectrophotometrically, to determine the inhibitory potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50). researchgate.net

Table 1: Illustrative Data from an In Vitro Enzyme Inhibition Assay

Concentration of this compound (µM)Enzyme Activity (%)
0.195
178
1052
5023
1008

This table presents hypothetical data for illustrative purposes.

Cell-Based Assays:

Cell-based assays provide a more physiologically relevant context by evaluating the effect of a compound on intact cells. These assays are vital for validating the targets identified in biochemical assays and for discovering novel cellular activities. Given that many piperidine (B6355638) and pyrrolidine (B122466) derivatives interact with G protein-coupled receptors (GPCRs), a key step would be to screen this compound against a panel of GPCRs. nih.govencyclopedia.pub

One common method is the use of reporter gene assays, where cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is activated by a specific signaling pathway. nih.gov An increase or decrease in the reporter gene expression in the presence of the compound would indicate an interaction with the targeted GPCR pathway.

Another powerful technique is the use of resonance energy transfer (RET)-based assays, such as Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET), to monitor protein-protein interactions in real-time. nih.gov For example, a BRET assay could be designed to measure the recruitment of β-arrestin to a GPCR upon ligand binding, providing insights into receptor activation and signaling. chemrxiv.org

In Vivo Pharmacological Models for Disease Efficacy and Mechanism of Action Studies

Following promising in vitro results, the evaluation of this compound would progress to in vivo pharmacological models. These studies in living organisms are essential for assessing the compound's efficacy in a complex biological system and for further elucidating its mechanism of action. The choice of animal model is dictated by the in vitro findings and the therapeutic area of interest.

Given the prevalence of piperidine and pyrrolidine scaffolds in compounds targeting the central nervous system (CNS), initial in vivo studies might focus on neurological and psychiatric disorders. nih.govnih.gov For instance, if in vitro assays suggest an effect on cognitive function, animal models of cognitive impairment would be appropriate. mdpi.comnih.gov

One such model is the scopolamine-induced amnesia model in rodents. Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits. The ability of this compound to reverse these deficits would be assessed using behavioral tests like the Morris water maze or the novel object recognition test. nih.gov

Table 2: Representative Data from a Murine Model of Cognitive Enhancement

Treatment GroupLatency to Find Platform (seconds)
Vehicle Control55 ± 5
Scopolamine110 ± 8
Scopolamine + Compound X (10 mg/kg)75 ± 6
Scopolamine + this compound (10 mg/kg)60 ± 7

This table presents hypothetical data for illustrative purposes. Compound X is a reference compound.

To further investigate the mechanism of action, ex vivo analyses of brain tissue from treated animals would be conducted. This could involve measuring neurotransmitter levels, assessing receptor occupancy, or analyzing changes in gene expression in relevant brain regions. These studies provide a crucial link between the compound's molecular and cellular effects and its observed behavioral outcomes. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Studies (e.g., NMR, Mass Spectrometry, UV-Vis)

A comprehensive understanding of a novel compound's structure and its interactions with biological molecules is paramount. Advanced spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the unambiguous determination of the chemical structure of a molecule. cdnsciencepub.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed. 1H NMR would provide information about the number and types of protons and their connectivity, while 13C NMR would reveal the carbon skeleton. researchgate.netjeol.com

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the precise connectivity of atoms within the molecule, confirming the piperidine, pyrrolidine, and methanone (B1245722) moieties and their linkage. nih.gov

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) would provide the exact molecular formula of this compound. nih.gov Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion and analysis of the resulting fragment ions. scielo.br The fragmentation pattern can provide valuable information about the compound's structure and the relative stability of its different parts. acs.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio)Proposed Fragment
182.14[M]+ (Molecular Ion)
154.11[M-CO]+
84.08[Piperidine]+
70.06[Pyrrolidine]+

This table presents predicted data based on the structure of the compound.

UV-Vis Spectroscopy:

UV-Vis spectroscopy can be employed to study the electronic transitions within a molecule and can be particularly useful for kinetic studies of enzyme inhibition. mdpi.comjascoinc.com By monitoring the change in absorbance of a substrate or product over time in the presence of an enzyme and an inhibitor like this compound, the kinetics of the inhibition can be determined. thermofisher.comnih.gov This can help to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). jascoinc.com

Future Directions and Emerging Research Perspectives for Piperidin 1 Yl Pyrrolidin 2 Yl Methanone Derivatives

Identification of Novel Therapeutic Targets and Indications

The inherent structural characteristics of the piperidine (B6355638) and pyrrolidine (B122466) rings make them ideal for interacting with a variety of biological targets. nih.govresearchgate.net Future research is poised to expand beyond established areas into novel therapeutic applications by targeting emerging disease pathways.

Key areas for exploration include:

Neuroinflammation and Neurodegenerative Diseases: Beyond traditional targets like acetylcholinesterase (AChE) in Alzheimer's disease, derivatives of this scaffold are being investigated for their potential to modulate neuroinflammatory pathways. researchgate.net Targets such as microglia-associated enzymes and pro-inflammatory cytokine receptors are of growing interest. The development of compounds that can mitigate chronic inflammation in the CNS could offer new treatments for a range of conditions including Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). mdpi.com

Allosteric Modulation: Rather than competing with endogenous ligands at the primary (orthosteric) binding site, allosteric modulators bind to a distinct site on a receptor, altering its conformational state and functional response. nih.gov This approach can offer greater specificity and a more nuanced control of receptor activity. The Piperidin-1-yl(pyrrolidin-2-yl)methanone scaffold is a promising framework for designing selective positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) for G-protein coupled receptors (GPCRs) implicated in psychiatric and neurological disorders. nih.govresearchgate.net

Ion Channel Modulation: Voltage-gated ion channels are critical for neuronal signaling, and their dysfunction is linked to epilepsy, chronic pain, and certain psychiatric conditions. The three-dimensional nature of the piperidine-pyrrolidine core can be exploited to design potent and selective ion channel blockers or openers.

Metabolic Disorders: Emerging evidence suggests a link between CNS pathways and metabolic diseases like type 2 diabetes. Derivatives could be explored for their activity against novel CNS targets that regulate glucose homeostasis and appetite. researchgate.net

Table 1: Potential Novel Therapeutic Targets for this compound Derivatives
Target ClassSpecific Example(s)Potential Indication(s)
Neuroinflammatory ProteinsToll-Like Receptors (TLRs), NLRP3 InflammasomeParkinson's Disease, Alzheimer's Disease, Multiple Sclerosis
GPCR Allosteric SitesMetabotropic glutamate (B1630785) receptors (mGluRs), Muscarinic receptors (M1)Schizophrenia, Cognitive Disorders, Chronic Pain
Voltage-Gated Ion ChannelsSodium (Nav) channels, Calcium (Cav) channelsEpilepsy, Neuropathic Pain, Arrhythmias
CNS Metabolic RegulatorsNeuropeptide Y (NPY) receptors, MC4 receptorObesity, Type 2 Diabetes

Development of Multi-Target Directed Ligands

The traditional "one drug, one target" paradigm has proven insufficient for multifactorial diseases like Alzheimer's. nih.gov This has led to the rise of the Multi-Target Directed Ligand (MTDL) approach, where a single molecule is rationally designed to engage multiple disease-relevant targets simultaneously. researchgate.netrsc.org This strategy can offer superior efficacy and a better side-effect profile compared to combination therapies. rsc.org

The this compound scaffold is an excellent starting point for creating MTDLs for neurodegenerative diseases. By incorporating different pharmacophoric elements onto the core structure, researchers can design compounds that, for example, concurrently inhibit acetylcholinesterase (AChE), modulate beta-amyloid (Aβ) aggregation, and chelate excess metal ions. mdpi.comnih.govacs.org

Future MTDL design strategies will likely involve:

Hybridization: Fusing the core scaffold with fragments from other known active compounds (e.g., portions of curcumin (B1669340) or resveratrol) to combine their biological activities. nih.gov

Linker Optimization: Systematically modifying the length, flexibility, and chemical nature of the linker connecting the pharmacophoric moieties to achieve the optimal activity profile at each target.

Target Combination: Moving beyond the established Alzheimer's targets to create MTDLs that address novel combinations, such as inhibiting both AChE and monoamine oxidase (MAO) for synergistic effects on cognition and mood, or combining neuroprotective and anti-inflammatory actions. researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and reducing costs. nih.govijfmr.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. mdpi.com

In the context of this compound derivatives, AI and ML will be instrumental in:

De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold, optimized for predicted activity against a specific target or multiple targets, while also possessing desirable drug-like properties. mdpi.com

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data to predict the biological activity of newly designed virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

ADME-T Prediction: A major challenge in CNS drug development is ensuring molecules can cross the blood-brain barrier (BBB). researchgate.net ML models can be specifically trained to predict BBB permeability, as well as other critical absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties, significantly reducing late-stage attrition of drug candidates. nih.govbusinesswire.comnih.gov

Virtual Screening: AI-enhanced docking simulations can more accurately and rapidly screen large virtual libraries of derivatives against the three-dimensional structures of target proteins, identifying the best potential binders. nih.gov

Table 2: Impact of AI/ML on the Drug Discovery Pipeline for this compound Derivatives
Discovery StageAI/ML ApplicationExpected Outcome
Hit IdentificationHigh-Throughput Virtual ScreeningFaster identification of novel, active compounds from large virtual libraries.
Lead GenerationGenerative Models, De Novo DesignCreation of novel, patentable chemical structures with optimized target affinity.
Lead OptimizationQSAR and ADME-T Prediction ModelsImproved potency, selectivity, and pharmacokinetic profiles (e.g., BBB penetration). researchgate.net
Preclinical DevelopmentToxicity PredictionReduced failure rate due to unforeseen toxicity.

Exploration of Uncharted Chemical Space through Innovative Synthetic Methodologies

While numerous derivatives of the piperidine and pyrrolidine scaffolds exist, vast regions of chemical space remain unexplored. nih.gov Accessing novel, structurally complex, and three-dimensionally diverse molecules requires the development and application of innovative synthetic methodologies.

Future synthetic efforts will focus on:

Asymmetric Synthesis: Developing highly stereoselective methods to control the precise 3D arrangement of atoms is crucial, as different stereoisomers can have vastly different biological activities and safety profiles. Biocatalytic approaches, such as using transaminases, offer a green and highly efficient route to chiral amines and their cyclic derivatives. acs.org

One-Pot and Tandem Reactions: Designing elegant, multi-step reactions that occur in a single reaction vessel improves efficiency, reduces waste, and allows for the rapid assembly of complex molecular architectures from simple starting materials. mdpi.com

Novel Cyclization Strategies: Methods such as copper-catalyzed intramolecular C-H amination, radical cyclizations, and ring-closing metathesis are powerful tools for constructing the core heterocyclic rings with diverse and previously inaccessible substitution patterns. acs.orgresearchgate.netnih.gov

Late-Stage Functionalization: Developing reactions that can selectively modify complex molecules at a late stage of the synthesis allows for the rapid creation of a library of analogs for structure-activity relationship (SAR) studies without having to restart the synthesis from scratch.

By embracing these advanced synthetic strategies, chemists can generate novel this compound derivatives with unique structures and properties, significantly increasing the probability of discovering next-generation therapeutics. nih.gov

Q & A

What synthetic methodologies ensure high stereochemical control and optimal yield for Piperidin-1-yl(pyrrolidin-2-yl)methanone?

To achieve high stereochemical control, multi-step synthetic routes involving nucleophilic substitution or reductive amination are recommended. For example, pyrrolidine and piperidine precursors can be functionalized under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) to minimize racemization. Reaction optimization (e.g., temperature, solvent polarity) is critical: polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while low temperatures (−20°C to 0°C) reduce side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

How can X-ray crystallography be employed to resolve the crystal structure of this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., dichloromethane/methanol mixtures).
  • Data collection at low temperatures (100 K) to minimize thermal motion.
  • Using direct methods (SHELXS) for phase determination and iterative refinement (SHELXL) with anisotropic displacement parameters.
  • Validating hydrogen bonding and torsional angles with Mercury or Olex2 software. This method resolves stereochemistry and confirms the methanone backbone geometry .

Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

A combination of 1H/13C NMR , FTIR , and HRMS is essential:

  • NMR : Peaks at δ 2.8–3.5 ppm (piperidine/pyrrolidine protons) and carbonyl signals (C=O, ~170 ppm in 13C NMR) confirm connectivity.
  • FTIR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 2800–3000 cm⁻¹ (C-H aliphatic).
  • HRMS : Exact mass matching (e.g., [M+H]+ calculated for C10H18N2O: 199.1441) ensures molecular formula accuracy. Purity (>98%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

How should forced degradation studies be designed to evaluate stability under stress conditions?

Follow ICH guidelines (Q1A) with:

  • Thermal stress : 80°C for 24 hrs in dry heat.
  • Photolytic stress : Exposure to UV (320–400 nm) for 48 hrs.
  • Hydrolytic stress : Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 60°C.
    Degradation products are identified via UPLC-MS/MS (e.g., molecular ions at m/z 214.19 for amine derivatives) and quantified using validated RP-HPLC methods. Base hydrolysis typically induces higher degradation than photolysis .

What computational strategies predict the binding affinity of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions:

  • Docking : Grid boxes centered on active sites (e.g., DPP-4 enzyme for diabetes targets) with Lamarckian genetic algorithms.
  • Pharmacophore modeling : Identify key motifs (e.g., methanone carbonyl as hydrogen bond acceptor).
  • QSAR : Correlate electronic descriptors (HOMO/LUMO energies) with bioactivity. Validation via experimental IC50 values ensures predictive accuracy .

How can in vitro assays profile antimicrobial or enzyme inhibitory activity?

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. MIC values are determined at 24 hrs.
  • Enzyme inhibition : Fluorescence-based assays (e.g., DPP-4 inhibition using Gly-Pro-AMC substrate). IC50 is calculated from dose-response curves. Comparative studies with 4-chloro/fluoro analogs highlight substituent effects on activity .

What strategies elucidate structure-activity relationships (SAR) for derivatives?

  • Systematic substitution : Introduce electron-withdrawing (NO2, F) or donating (CH3, OCH3) groups at the pyrrolidine/piperidine rings.
  • Bioisosteric replacement : Swap methanone with thiourea or sulfonamide groups.
  • Activity cliffs : Compare EC50 values (e.g., 4-fluoro derivatives show 2× higher antimicrobial activity vs. 4-chloro analogs). SAR trends are visualized via heatmaps or 3D contour plots .

What parameters are critical for validating an RP-HPLC analytical method?

  • Specificity : Resolution >2.0 between analyte and degradation peaks.
  • Linearity : R² ≥0.998 over 50–150% of target concentration.
  • Accuracy : 98–102% recovery in spiked matrices.
  • Precision : ≤2% RSD for intra/inter-day replicates.
    Method robustness is tested via deliberate variations (flow rate ±0.1 mL/min, column temperature ±2°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidin-1-yl(pyrrolidin-2-yl)methanone
Reactant of Route 2
Piperidin-1-yl(pyrrolidin-2-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.